molecular formula C7H5N3O2 B189722 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione CAS No. 2067-84-7

1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione

Cat. No. B189722
CAS RN: 2067-84-7
M. Wt: 163.13 g/mol
InChI Key: ZTCJWOFMAWQWRD-UHFFFAOYSA-N
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Patent
US08673908B2

Procedure details

Ytterbium(III) triflate [Yb(OTf)3] (853 mg, 1.38 mmol) and diethyl malonate (7.5 mL, 55.0 mmol) were added to pyridine-2,3-diamine (3.00 g, 27.5 mmol) and the mixture was stirred at 80° C. for 2 hours. After water was added to the reaction mixture, the resulting solid was collected by filtration, washed with ethanol and dried under reduced pressure. Thus, pyrido[3,2-b]pyrazine-2,3(1H,4H)-dione (3.58 g, yield: 80%) was obtained.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
853 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:9][CH2:10][CH3:11])(=O)CC(OCC)=O.[N:12]1[CH:17]=[CH:16][CH:15]=[C:14]([NH2:18])[C:13]=1[NH2:19].[OH2:20]>[O-]S(C(F)(F)F)(=O)=O.[Yb+3].[O-]S(C(F)(F)F)(=O)=O.[O-]S(C(F)(F)F)(=O)=O>[NH:18]1[C:11](=[O:20])[C:10](=[O:9])[NH:19][C:13]2[N:12]=[CH:17][CH:16]=[CH:15][C:14]1=2 |f:3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
7.5 mL
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
3 g
Type
reactant
Smiles
N1=C(C(=CC=C1)N)N
Name
Quantity
853 mg
Type
catalyst
Smiles
[O-]S(=O)(=O)C(F)(F)F.[Yb+3].[O-]S(=O)(=O)C(F)(F)F.[O-]S(=O)(=O)C(F)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1C2=C(NC(C1=O)=O)N=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 3.58 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.